Benzyl-isopropyl-pyrrolidin-3-yl-amine
Description
Benzyl-isopropyl-pyrrolidin-3-yl-amine is a pyrrolidine derivative featuring a benzyl group and an isopropyl substituent at the nitrogen atom of the pyrrolidine ring. Its structure is characterized by a five-membered saturated ring (pyrrolidine) with stereochemical specificity, as evidenced by related compounds like (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine (CAS 1354019-30-9) . This compound and its analogs are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as ergot alkaloids, where benzyl and isopropyl groups are key substituents in derivatives like ergocrystine and ergocornine .

The compound’s physicochemical properties, such as solubility and bioavailability, are influenced by the bulky isopropyl group, which may enhance lipophilicity compared to smaller substituents (e.g., methyl or ethyl).
Properties
IUPAC Name |
N-benzyl-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVIPMHUOWCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-isopropyl-pyrrolidin-3-yl-amine typically involves the reaction of pyrrolidine with benzyl chloride and isopropylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or isopropyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or neutral conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Benzyl-isopropyl-pyrrolidin-3-yl-amine has several notable applications in scientific research:
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in developing new compounds with desired properties.
Medicinal Chemistry
Research indicates that this compound has potential biological activities due to its structural characteristics. Its interactions with enzymes and receptors may lead to therapeutic effects, particularly in treating neurological disorders and certain types of cancer.
Neurotransmitter Modulation
Studies have highlighted the role of pyrrolidine derivatives in modulating neurotransmitter systems. This compound may influence serotonin and dopamine pathways, suggesting potential applications in treating depression and anxiety.
Anticancer Research
Some derivatives of pyrrolidine have demonstrated anticancer properties by inhibiting specific cancer-related pathways or enhancing the efficacy of existing chemotherapeutic agents. The unique structure of this compound may contribute to its effectiveness in this area .
Neurotransmitter Modulation
Research has shown that compounds with similar structures can effectively modulate neurotransmitter systems. For instance, studies on related compounds have indicated their efficacy in treating mood disorders by influencing serotonin levels.
Anticancer Potential
Investigations into pyrrolidine derivatives reveal their potential as anticancer agents. These compounds may inhibit critical pathways involved in tumor growth or enhance the effectiveness of traditional chemotherapy drugs .
Pharmacological Profiles
A review of pyrrolidine derivatives suggests diverse biological activities, including analgesic, sedative, and anti-inflammatory effects. This indicates that this compound could exhibit similar multifaceted pharmacological profiles .
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl and isopropyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of Benzyl-isopropyl-pyrrolidin-3-yl-amine, highlighting differences in substituents, stereochemistry, and molecular formulas:
Key Research Findings and Implications
Structural and Functional Differences
- For example, ergot alkaloids with isopropyl (ergocornine) vs. benzyl (ergotamine) substituents exhibit distinct pharmacological profiles .
- Stereochemistry : The (R)-configuration in analogs like (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine may enhance enantioselective interactions, as seen in chiral drugs .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isopropyl group likely elevates logP values compared to methyl or ethyl derivatives, influencing membrane permeability and metabolic stability.
- Metabolism : Benzyl-containing compounds are often metabolized via hepatic pathways, as observed with benzyl alcohol (a structural component), which undergoes oxidation to benzoic acid .
Biological Activity
Benzyl-isopropyl-pyrrolidin-3-yl-amine is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its structure includes a benzyl group and an isopropyl group attached to the nitrogen atom of the pyrrolidine ring, which influences its reactivity and interactions with biological targets. The compound can be represented structurally as follows:
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate several biochemical pathways, affecting cellular processes such as:
- Signal Transduction : The compound may influence pathways that regulate cellular responses to external stimuli.
- Metabolism : It could alter metabolic pathways, impacting energy production and utilization.
- Gene Expression : By interacting with transcription factors, it may affect gene expression profiles.
Case Studies and Research Findings
- Neurotransmitter Modulation : Research indicates that compounds with a pyrrolidine structure can modulate neurotransmitter systems, which may lead to potential therapeutic effects in neurological disorders. For instance, studies on related compounds have shown efficacy in treating depression and anxiety by influencing serotonin and dopamine pathways.
- Anticancer Potential : Some derivatives of pyrrolidine have been studied for their anticancer properties. They may act as inhibitors of specific cancer-related pathways or enhance the efficacy of existing chemotherapeutic agents .
- Pharmacological Profiles : A review of pyrrolidine derivatives revealed diverse biological activities, including analgesic, sedative, and anti-inflammatory effects. These findings suggest that this compound could also possess similar multifaceted pharmacological profiles .
Q & A
Q. How is the IUPAC name “this compound” derived, and what are the priority rules for substituents?
- Methodological Answer : The parent chain is pyrrolidine (a five-membered ring). Substituents are prioritized by seniority: “benzyl” (arylalkyl) and “isopropyl” (branched alkyl) are listed alphabetically. The suffix “-amine” denotes the functional group at position 3. Under IUPAC rules, rings take precedence over chains in parent hydride selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
